

# An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenol

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## Compound of Interest

Compound Name: **2,4-Dibromo-6-fluorophenol**

Cat. No.: **B1304671**

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## Introduction

**2,4-Dibromo-6-fluorophenol** is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its trifunctionalized benzene ring, featuring bromine, fluorine, and hydroxyl moieties, offers a versatile scaffold for the development of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex structures. This technical guide provides a comprehensive overview of its chemical identity, structure, properties, a plausible synthetic route, and expected analytical data.

## Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,4-Dibromo-6-fluorophenol**.<sup>[1][2][3]</sup> The chemical structure consists of a phenol ring substituted with two bromine atoms at positions 2 and 4, and a fluorine atom at position 6.

Caption: Chemical structure of **2,4-Dibromo-6-fluorophenol**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dibromo-6-fluorophenol** is presented in the table below.

Property	Value	Reference
IUPAC Name	2,4-Dibromo-6-fluorophenol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> FO	<a href="#">[1]</a>
Molecular Weight	269.89 g/mol	<a href="#">[1]</a>
CAS Number	576-86-3	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	
Melting Point	30-33 °C	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as chloroform and dichloromethane.	

## Experimental Protocols

### Synthesis of 2,4-Dibromo-6-fluorophenol

A plausible and efficient method for the synthesis of **2,4-Dibromo-6-fluorophenol** is through the electrophilic bromination of 2-fluorophenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. By using an excess of the brominating agent, di-substitution can be achieved.

Materials:

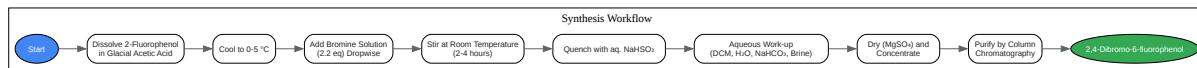
- 2-Fluorophenol
- Liquid Bromine (Br<sub>2</sub>)
- Glacial Acetic Acid
- Sodium bisulfite (NaHSO<sub>3</sub>) solution (10% w/v)

- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (1.0 equivalent) in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of liquid bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution of 2-fluorophenol over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-orange color of excess bromine disappears.
- Transfer the mixture to a separatory funnel and dilute with dichloromethane.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2,4-Dibromo-6-fluorophenol**.



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Caption: Experimental workflow for the synthesis of **2,4-Dibromo-6-fluorophenol**.

## Analytical Data

The structural confirmation of **2,4-Dibromo-6-fluorophenol** is typically achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at position 5 will likely appear as a doublet, coupled to the fluorine at position 6. The proton at position 3 will appear as a singlet or a very narrowly split doublet due to a small four-bond coupling to the fluorine. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

<sup>13</sup>C NMR: The carbon NMR spectrum is expected to display six distinct signals for the six aromatic carbons, as they are all in different chemical environments. The carbon atoms attached to the electronegative halogens and the hydroxyl group will be significantly

deshielded. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

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**Expected  $^1\text{H}$  NMR Data (Predicted)**

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Proton	Chemical Shift (ppm)
H-3	~7.5
H-5	~7.2
OH	Variable

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**Expected  $^{13}\text{C}$  NMR Data (Predicted)**

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Carbon	Chemical Shift (ppm)
C-1 (C-OH)	~150-155
C-2 (C-Br)	~110-115
C-3 (C-H)	~130-135
C-4 (C-Br)	~115-120
C-5 (C-H)	~125-130
C-6 (C-F)	~155-160 (d, $^1\text{J}_{\text{CF}} \approx 240-250$ Hz)

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## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

### Expected IR Absorption Data

Frequency (cm <sup>-1</sup> )	Functional Group
3550-3200	O-H
3100-3000	C-H (aromatic)
1600-1450	C=C (aromatic)
1260-1000	C-O
1250-1150	C-F
690-515	C-Br

## Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show a molecular ion peak ( $M^+$ ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The  $M^+$ ,  $[M+2]^+$ , and  $[M+4]^+$  peaks will appear in an approximate ratio of 1:2:1, which is a clear indicator of the presence of two bromine atoms. Common fragmentation pathways would involve the loss of a bromine atom, a hydrogen atom, or the hydroxyl group.

## Safety and Handling

**2,4-Dibromo-6-fluorophenol** should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2,4-Dibromo-6-fluorophenol** is a valuable synthetic intermediate with a rich potential for chemical modification. This guide has provided a detailed overview of its structure, properties, a practical synthetic protocol, and expected analytical data to support researchers and

scientists in its use and characterization. The provided information serves as a foundational resource for professionals in drug development and other areas of chemical research.

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## References

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